N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a trifluoromethyl group, a methoxyphenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Schiff Base: The reaction between 2,4-dimethylphenylamine and 3-methoxybenzaldehyde in the presence of an acid catalyst forms the Schiff base, N-(2,4-dimethylphenyl)-N-[(3-methoxyphenyl)methylidene]amine.
Acylation: The Schiff base is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), other nucleophiles
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Amines
Substitution: Products with nucleophiles replacing the trifluoromethyl group
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and imine functionality play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are subject to ongoing research, but it is believed to involve inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)acetamide
- N-(3,4-dimethoxyphenethyl)acetamide
- N-(2,3-dimethylphenyl)-4-methylbenzamide
Uniqueness
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in scientific research.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(3-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZAYGFKNNHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045786 |
Source
|
Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylene]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146963-51-0 |
Source
|
Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(3-methoxyphenyl)methylene]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801045786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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